2-(Allylamino)-N-(4-fluorobenzyl)benzamide
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Overview
Description
2-(Allylamino)-N-(4-fluorobenzyl)benzamide is an organic compound that belongs to the class of benzamides It features an allylamino group and a 4-fluorobenzyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-N-(4-fluorobenzyl)benzamide typically involves the following steps:
Formation of 4-fluorobenzylamine: This can be achieved through the reduction of 4-fluorobenzonitrile using sodium borohydride in the presence of a transition metal catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group could yield N-oxide derivatives, while reduction could yield primary or secondary amines.
Scientific Research Applications
2-(Allylamino)-N-(4-fluorobenzyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(Allylamino)-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds with biological molecules, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: This compound shares the fluorobenzyl group but lacks the allylamino and benzamide moieties.
N-(4-Fluorobenzyl)benzamide: This compound lacks the allylamino group but shares the benzamide and fluorobenzyl groups.
Uniqueness
2-(Allylamino)-N-(4-fluorobenzyl)benzamide is unique due to the presence of both the allylamino and 4-fluorobenzyl groups, which can provide distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C17H17FN2O |
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Molecular Weight |
284.33 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(prop-2-enylamino)benzamide |
InChI |
InChI=1S/C17H17FN2O/c1-2-11-19-16-6-4-3-5-15(16)17(21)20-12-13-7-9-14(18)10-8-13/h2-10,19H,1,11-12H2,(H,20,21) |
InChI Key |
SDEISMNKFBMFFU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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